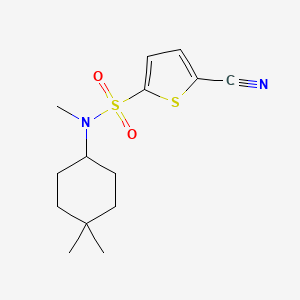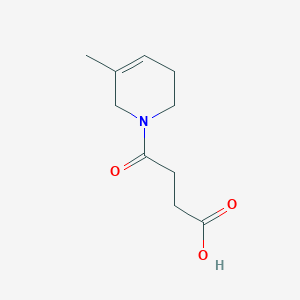
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains a bromine atom and a pyridine ring.
Wirkmechanismus
The exact mechanism of action of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine in cancer, neurological disorders, and antimicrobial activity needs to be further elucidated to optimize its therapeutic potential.
3. Structure-Activity Relationship: The structure-activity relationship of this compound needs to be further studied to identify more potent derivatives and optimize its activity.
4. Formulation Development: The formulation of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine needs to be optimized for its delivery and bioavailability.
Conclusion
In conclusion, 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize its therapeutic potential and reduce toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine in lab experiments are that it exhibits potent activity against various cancer cell lines, microbial strains, and neurological disorders. It is also relatively easy to synthesize and purify.
The limitations of using this compound in lab experiments are that it requires specific conditions such as elevated temperatures and the use of a base for its synthesis. It also has limited solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine. Some of the potential areas of research are discussed below.
1. Drug Development: This compound has shown significant potential in the development of drugs for cancer, neurological disorders, and antimicrobial agents. Further research is needed to optimize its pharmacokinetic properties and reduce toxicity.
2.
Synthesemethoden
The synthesis of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine involves the reaction of 5-methyl-3,6-dihydro-2H-pyridin-1-amine with 2,4,5-tribromo-3-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant applications of this compound are discussed below.
1. Cancer Research: 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has been shown to exhibit potent anticancer activity against various cancer cell lines. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neurological Disorders: This compound has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It acts as an acetylcholinesterase inhibitor and prevents the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
3. Antimicrobial Activity: 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has also been shown to exhibit potent antimicrobial activity against various microbial strains. It inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis and inhibiting their protein synthesis.
Eigenschaften
IUPAC Name |
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h3,5-6H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQVCBWIBRDPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)
![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)

![(2S)-2-[(5-cyanothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B6633442.png)
![(2S)-2-amino-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-3,3-dimethylbutanamide](/img/structure/B6633448.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)
